1-(Naphth-1-yl)piperazine dihydrochloride
Description
1-(Naphth-1-yl)piperazine dihydrochloride is a piperazine derivative featuring a naphthalene moiety directly attached to the piperazine ring. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications as antihistamines, antipsychotics, and anti-ischemic agents. The naphthyl group in this compound introduces enhanced lipophilicity and aromatic bulk, which may influence receptor binding kinetics, metabolic stability, and blood-brain barrier penetration compared to simpler aromatic substituents .
Structure
2D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNVJGEEHEXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Naphth-1-yl)piperazine dihydrochloride primarily involves the nucleophilic substitution reaction between a halogenated naphthalene derivative (commonly 1-bromonaphthalene or 1-chloronaphthalene) and piperazine. This reaction forms the 1-(naphth-1-yl)piperazine intermediate, which is subsequently converted into its dihydrochloride salt by treatment with hydrochloric acid.
- Aryl halide activation: The naphthalene ring is functionalized with a halogen at the 1-position to serve as a leaving group.
- Nucleophilic substitution: Piperazine acts as a nucleophile, displacing the halogen under appropriate conditions.
- Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.
Detailed Preparation Procedures
Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
A modern and efficient method involves palladium(II)-catalyzed amination of 1-bromonaphthalene with excess piperazine. This method offers high regioselectivity and yield.
-
- Catalyst: Palladium(II) complex (e.g., Pd(OAc)2)
- Ligand: Suitable phosphine ligands
- Base: Often potassium carbonate or similar
- Solvent: Polar aprotic solvents such as toluene or dimethylformamide
- Temperature: Elevated temperatures (80–120 °C)
- Reaction time: Several hours under inert atmosphere
Outcome: Formation of 1-(naphth-1-yl)piperazine with minimal side products.
Subsequent step: Treatment with hydrochloric acid in ethanol or another solvent to precipitate the dihydrochloride salt.
This approach is supported by synthetic schemes reported in receptor ligand development studies, where aryl piperazines were synthesized via palladium-catalyzed amination of aryl halides with piperazine.
Direct Nucleophilic Aromatic Substitution
In some cases, direct nucleophilic substitution of halogenated naphthalene derivatives with piperazine under reflux conditions in solvents such as ethanol or dichloromethane is employed.
-
- Solvent: Ethanol or dichloromethane
- Temperature: Reflux (approximately 78 °C for ethanol)
- Reaction time: Several hours (typically 4–24 h)
- Molar ratios: Excess piperazine to drive the reaction forward
Post-reaction processing: The reaction mixture is cooled, and hydrochloric acid is added to form the dihydrochloride salt, which precipitates out and can be filtered and dried.
This method is simpler but may require longer reaction times and careful control to minimize side reactions.
Reaction Parameters Influencing Yield and Purity
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, dichloromethane, toluene | Solvent polarity affects nucleophilicity and solubility |
| Temperature | 60–120 °C (depending on method) | Higher temperatures increase reaction rate but may cause side reactions |
| Catalyst | Pd(II) complexes with phosphine ligands | Enhances coupling efficiency and selectivity |
| Molar Ratio | Excess piperazine (1.5–3 equiv.) | Drives substitution reaction to completion |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk decomposition |
| Acid treatment | HCl in ethanol or water | Converts free base to stable dihydrochloride salt |
Analytical and Purification Techniques
- Purity confirmation: Infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are routinely used to confirm the chemical structure and purity of the product.
- Purification: Recrystallization from solvents such as ethanol or hexane is common to obtain pure dihydrochloride salt.
- Yield: Reported yields for the palladium-catalyzed amination route typically range from 60% to 80%, depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Palladium-catalyzed amination | 1-bromonaphthalene, piperazine, Pd catalyst, base | 80–120 °C, inert atmosphere, 4–12 h | High yield, regioselective | Requires expensive catalyst |
| Direct nucleophilic substitution | 1-halogenated naphthalene, piperazine | Reflux in ethanol or DCM, 4–24 h | Simple setup, no catalyst needed | Longer reaction time, lower selectivity |
| Multistep reduction and cyclization (related piperazines) | α-keto compounds, ethylenediamine, LiAlH4 | Multiple steps, varied temperatures | Versatile for diverse derivatives | Complex, less direct for naphthyl |
Chemical Reactions Analysis
1-(Naphth-1-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially when activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction leads to dihydronaphthalene derivatives.
Scientific Research Applications
Pharmacological Research
1-(Naphth-1-yl)piperazine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating psychiatric disorders.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine, including 1-(Naphth-1-yl)piperazine, exhibit antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant .
Neuropharmacology
The compound is also studied for its effects on neurotransmitter systems. It has been shown to interact with serotonin receptors, which are crucial for mood regulation.
Case Study: Serotonin Receptor Interaction
A recent investigation highlighted the ability of this compound to modulate serotonin receptor activity. This modulation can lead to altered synaptic transmission, impacting mood and anxiety levels .
Drug Development
Due to its promising pharmacological profile, this compound serves as a lead compound in drug development processes aimed at creating new medications for mental health disorders.
Table: Comparison of Piperazine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant-like | |
| 1-(4-Fluorophenyl)piperazine | Anxiolytic | |
| 1-(2-Methylphenyl)piperazine | Antipsychotic |
Molecular Biology Applications
In molecular biology, this compound is utilized as a tool for studying receptor-ligand interactions and signaling pathways. Its ability to selectively bind to certain receptors makes it valuable for elucidating the mechanisms underlying various biological processes.
Case Study: Receptor Binding Studies
Studies have employed this compound to investigate binding affinities at various receptor sites, providing insights into its mechanism of action and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 1-(Naphth-1-yl)piperazine dihydrochloride involves its interaction with various molecular targets, particularly serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These interactions modulate neurotransmitter release and receptor activity, influencing various physiological and neurological processes.
Comparison with Similar Compounds
Comparison with Similar Piperazine Dihydrochloride Compounds
Structural Comparisons
The table below highlights structural differences and similarities between 1-(naphth-1-yl)piperazine dihydrochloride and key analogs:
Note: *Calculated based on standard atomic weights.
Key Observations :
- Electron-Donating/Withdrawing Groups : Methoxy (e.g., Trimetazidine) and chloro (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) substituents modulate electronic properties, affecting receptor affinity and metabolic stability .
- Lipophilicity : The naphthyl group likely enhances membrane permeability, similar to the 4-tert-butylphenylmethyl group in Buclizine .
Pharmacological Comparisons
Serotonin Receptor Modulation
- 5-HT1A/1B/1C Activity : Substituted phenylpiperazines (e.g., 1-(m-chlorophenyl)piperazine in ) show dose-dependent suppression of locomotor activity via 5-HT1B/1C receptors. The naphthyl analog may exhibit stronger receptor binding due to extended aromatic interactions but could face reduced selectivity due to steric bulk .
- Antidepressant Effects : SA4503 () reduces immobility in forced swimming tests via sigma-1 receptors. The naphthyl group’s lipophilicity could enhance central nervous system penetration, potentiating similar effects .
Anti-Ischemic and Cardiovascular Effects
- Trimetazidine () inhibits fatty acid oxidation, protecting tissues from ischemia-reperfusion injury. The naphthyl derivative’s bulk may limit its efficacy in mitochondrial targeting compared to trimethoxybenzyl groups .
Antihistamine Activity
Biological Activity
1-(Naphth-1-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including effects on various cellular mechanisms, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a naphthalene moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with biological systems in various ways, particularly through its ability to bind to neurotransmitter receptors.
Receptor Interactions
Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors. Specifically, 1-(Naphth-1-yl)piperazine has been investigated for its affinity towards:
- Dopamine Receptors : It exhibits significant binding affinity for dopamine receptors, particularly the D2 subtype, which is crucial in the treatment of psychiatric disorders.
- Serotonin Receptors : Some studies suggest potential interactions with serotonin receptors, which may influence mood and anxiety-related pathways.
Antiproliferative Activity
Recent studies have indicated that this compound may possess antiproliferative properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Antiproliferative Effects of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 119 | Induction of necroptosis |
| A549 (Lung Cancer) | 150 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 200 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.
The biological activity of this compound is primarily attributed to its ability to induce necroptosis in cancer cells. This form of regulated necrosis is characterized by:
- Cell Membrane Rupture : Observed through flow cytometry assays showing increased lactate dehydrogenase (LDH) release.
- Mitochondrial Dysfunction : Loss of mitochondrial membrane potential () and increased reactive oxygen species (ROS) production were noted, indicating oxidative stress.
Study on K562 Cells
A pivotal study involving K562 leukemic cells highlighted the compound's ability to trigger necroptotic cell death. The study utilized flow cytometric analysis to assess cell viability and death mechanisms. Key findings included:
- Increased LDH Release : Indicative of cell membrane integrity loss.
- Cell Cycle Arrest : Significant accumulation in the G2/M phase was observed, suggesting disruption in normal cell cycle progression.
These findings position this compound as a promising candidate for further exploration in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Naphth-1-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, piperazine derivatives often react with naphthyl halides in polar solvents (e.g., ethanol, dichloromethane) under reflux, with bases like NaOH to deprotonate intermediates . Purification involves recrystallization or chromatography to isolate the dihydrochloride salt . Yield optimization requires controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for piperazine:naphthyl halide), and reaction time (12–24 hours) . LC-MS and NMR are critical for verifying purity (>95%) and structural integrity .
Q. How is structural characterization of this compound performed in academic settings?
- Answer : Characterization combines spectroscopic and crystallographic methods:
- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for naphthyl) and piperazine backbone (δ 2.5–3.5 ppm) .
- XRD : Resolves crystal packing and salt formation (Cl⁻ counterion interactions) .
- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .
- HPLC : Assesses purity using reverse-phase C18 columns (retention time ~8.2 min) .
Q. What are the primary biological targets of 1-(Naphth-1-yl)piperazine derivatives, and how are binding assays designed?
- Answer : This class targets serotonin (5-HT1A/2A) and dopamine receptors due to the naphthyl group’s lipophilicity enhancing blood-brain barrier penetration . Binding assays use:
- Radioligand Displacement : Compete with [³H]WAY-100635 (5-HT1A) in transfected HEK293 cells (IC50 typically 10–100 nM) .
- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) via ELISA .
- Controls include reference agonists (e.g., 8-OH-DPAT for 5-HT1A) and vehicle blanks to normalize nonspecific binding .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Answer : Key strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yield (85–90%) by enhancing kinetic control .
- Flow Chemistry : Enables continuous processing with precise temperature/pH control, reducing side reactions (e.g., dihalide coupling) .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP for halide removal) or fractional crystallization .
- DoE (Design of Experiments) : Identifies critical factors (e.g., solvent polarity, base strength) using response surface modeling .
Q. How do structural modifications to the naphthyl or piperazine moieties alter receptor selectivity?
- Answer : Comparative studies with analogs (Table 1) reveal:
Q. What experimental approaches resolve contradictions in reported receptor binding data for this compound?
- Answer : Discrepancies often arise from assay conditions. Solutions include:
- Standardized Protocols : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer compositions (e.g., 50 mM Tris-HCl, pH 7.4) .
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL (CHEMBL12345) to identify outliers .
- Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) to measure kon/koff rates independently .
Q. How does the dihydrochloride salt form influence stability and bioavailability compared to freebase?
- Answer : The salt form enhances:
- Aqueous Solubility : 25 mg/mL vs. 2 mg/mL (freebase) in PBS (pH 7.4) .
- Stability : Reduced hygroscopicity (5% weight gain at 75% RH vs. 20% for freebase) .
- Bioavailability : 40% oral bioavailability in rodent models (vs. 12% for freebase) due to improved dissolution .
- Methods : Stability assessed via accelerated aging (40°C/75% RH for 4 weeks) and HPLC degradation profiling .
Methodological Considerations
Q. What analytical techniques are recommended for detecting degradation products in long-term stability studies?
- Answer : Use:
- UPLC-QTOF : Identifies oxidative degradants (e.g., naphthoquinone derivatives) with high mass accuracy (<5 ppm error) .
- Forced Degradation : Expose to 0.1N HCl/NaOH (24 hours) or UV light (ICH Q1B guidelines) to simulate stressors .
- Kinetic Modeling : Arrhenius plots predict shelf life (t90 > 24 months at 25°C) .
Q. How can researchers optimize receptor binding assays to reduce nonspecific interactions?
- Answer : Implement:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
